(2S)-2-hydroxypentanedioic acid
Overview
Description
L-2-Hydroxyglutaric acid (L-2-HG) is a chiral metabolite that exists in two enantiomeric forms: L-2-HG and D-2-HG. These mirror-image isomers play distinct roles in different physiological contexts. L-2-HG is primarily associated with normal cellular processes, while D-2-HG is implicated in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes .
Mechanism of Action
Target of Action
It’s known that many organic acids interact with various enzymes and proteins within the cell, affecting their function
Mode of Action
Organic acids often act as proton donors, influencing the pH within the cell and affecting enzyme activity . They may also chelate metal ions, disrupting the function of metal-dependent enzymes
Biochemical Pathways
Organic acids can influence a variety of metabolic pathways, depending on their specific targets . For example, they may interfere with energy production, amino acid synthesis, or other essential processes . More research is needed to determine the specific pathways affected by (2S)-2-hydroxypentanedioic acid.
Pharmacokinetics
Organic acids are generally well-absorbed and can distribute throughout the body, potentially affecting a variety of tissues . They may be metabolized by various enzymes and excreted in the urine
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, from energy production to protein synthesis . More research is needed to elucidate the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets . Other factors, such as temperature and the presence of other substances, could also influence its action
Biochemical Analysis
Biochemical Properties
(2S)-2-hydroxypentanedioic acid participates in several key biochemical reactions. It is a substrate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA . In this cycle, this compound is converted into fumarate by the enzyme malate dehydrogenase. This reaction also involves the reduction of NAD+ to NADH .
Cellular Effects
The presence of this compound influences various cellular processes. It plays a vital role in cellular respiration, contributing to the production of ATP, the primary energy currency of the cell . It also impacts cell signaling pathways and gene expression, particularly those related to energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the TCA cycle. It binds to the active site of the enzyme malate dehydrogenase, which catalyzes its conversion to fumarate. This reaction is a key step in the TCA cycle, facilitating the transfer of electrons to NAD+, resulting in the formation of NADH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its stability can be influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to energy metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Lower doses may have minimal impact, while higher doses could potentially lead to acidosis
Metabolic Pathways
This compound is involved in the TCA cycle, a central metabolic pathway. It interacts with several enzymes in this pathway, including malate dehydrogenase . Its presence can influence metabolic flux, potentially affecting the levels of other metabolites in the cycle .
Transport and Distribution
This compound is transported within cells and tissues via various mechanisms . It can be transported across the mitochondrial membrane, where it participates in the TCA cycle . The distribution of this compound within cells and tissues can influence its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it participates in the TCA cycle . It may be directed to this organelle through specific targeting signals or post-translational modifications. The localization of this compound can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes: L-2-HG can be synthesized through various routes, including:
Enzymatic Conversion: L-2-HG is produced enzymatically from α-ketoglutaric acid (α-KG) by L-2-HG dehydrogenase (L2HGDH).
Chemical Synthesis: Chemical methods involve the reduction of α-KG using specific reducing agents.
Industrial Production: Industrial-scale production of L-2-HG is not common due to its limited applications. research-grade quantities can be obtained through chemical synthesis or microbial fermentation.
Chemical Reactions Analysis
Reactions: L-2-HG participates in several reactions:
Oxidation: L-2-HG can be oxidized to α-KG.
Reduction: It can be reduced back to L-2-HG from α-KG.
Substitution: L-2-HG may undergo nucleophilic substitution reactions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Various nucleophiles (e.g., amines, alcohols).
Major Products: The major product of L-2-HG reduction is L-2-HG itself. Oxidation yields α-KG.
Scientific Research Applications
L-2-HG has diverse applications:
Epigenetics: It affects histone and DNA methylation, influencing gene expression.
Cancer Research: L-2-HG is linked to brain tumors and leukodystrophy.
Metabolic Studies: Used as a marker for metabolic disorders.
Comparison with Similar Compounds
L-2-HG’s uniqueness lies in its physiological context. Unlike D-2-HG found in cancer cells, L-2-HG plays essential roles in normal cellular processes.
Properties
IUPAC Name |
(2S)-2-hydroxypentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020882 | |
Record name | (2S)-2-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-2-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13095-48-2 | |
Record name | L-2-Hydroxyglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyglutaric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-2-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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